Cas no 667437-23-2 (6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid)
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-2-(o-tolyl)quinoline-4-carboxylic acid
- 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
- NCGC00282732-01
- 667437-23-2
- CS-0317374
- AKOS003312983
- VS-05967
- 6-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID
- MFCD03420005
- DTXSID10396441
- SB68770
- 6-Methyl-2-(o-tolyl)quinoline-4-carboxylicacid
- AB01287317-01
- BBL017226
- STK442460
- ALBB-000468
- 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid
-
- MDL: MFCD03420005
- Inchi: 1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21)
- InChI Key: SZBKZVCWKRMVSR-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C2C=CC=CC=2C)N=C2C=CC(C)=CC2=1)=O
Computed Properties
- Exact Mass: 277.11
- Monoisotopic Mass: 277.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2A^2
- XLogP3: 4.1
Experimental Properties
- Density: 1.22
- Boiling Point: 460.3°C at 760 mmHg
- Flash Point: 232.2°C
- Refractive Index: 1.655
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M359343-50mg |
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid |
667437-23-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M359343-100mg |
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid |
667437-23-2 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M359343-500mg |
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid |
667437-23-2 | 500mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM112924-5g |
6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid |
667437-23-2 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112924-10g |
6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid |
667437-23-2 | 95% | 10g |
$720 | 2021-08-06 | |
| eNovation Chemicals LLC | Y1251297-5g |
6-METHYL-2-(2-METHYLPHENYL)QUINOLINE-4-CARBOXYLICACID |
667437-23-2 | 95% | 5g |
$930 | 2024-06-06 | |
| Chemenu | CM112924-1g |
6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid |
667437-23-2 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB213987-1 g |
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid; 95% |
667437-23-2 | 1g |
€289.80 | 2023-05-06 | ||
| abcr | AB213987-5 g |
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid; 95% |
667437-23-2 | 5g |
€1012.20 | 2023-05-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-284774-100 mg |
6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, |
667437-23-2 | 100MG |
¥752.00 | 2023-07-11 |
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid Suppliers
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid
Introduction to 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid (CAS No. 667437-23-2) and Its Emerging Applications in Chemical Biology
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid, identified by the CAS number 667437-23-2, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a quinoline core substituted with a methyl group at the 6-position and an o-tolyl (2-methylphenyl) group at the 2-position, exhibits a unique combination of chemical properties that make it a promising candidate for various biological applications. The quinoline scaffold is well-known for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of additional substituents, such as the methyl and o-tolyl groups, further modulates its pharmacological profile, enhancing its potential as a lead compound in drug discovery.
The structure-activity relationship (SAR) of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid has been extensively studied to understand how modifications at different positions influence its biological efficacy. Research has demonstrated that the presence of the 4-carboxylic acid moiety not only contributes to the molecule's solubility but also allows for further functionalization, enabling the synthesis of derivatives with enhanced bioactivity. This flexibility has made it a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening (HTS) have accelerated the discovery of bioactive compounds like 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid. By leveraging these technologies, researchers can rapidly evaluate the binding affinity of this compound to various biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegeneration. The results from these studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cell signaling pathways.
In particular, studies have shown that derivatives of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid exhibit potent activity against certain kinases, which are often overexpressed in tumor cells. The quinoline core interacts with the ATP-binding site of these enzymes, disrupting their function and thereby inhibiting cell proliferation. Additionally, the o-tolyl group at the 2-position has been found to enhance binding affinity by improving hydrophobic interactions with the target protein. These findings have opened new avenues for developing targeted therapies against resistant cancer strains.
Beyond its applications in oncology, 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid has shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may possess antimicrobial properties, making it a candidate for developing novel antibiotics to combat drug-resistant bacteria. The unique structural features of this compound allow it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, offering a potential solution to the growing crisis of antibiotic resistance.
The synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid involves multi-step organic reactions that highlight its synthetic versatility. Traditional methods include condensation reactions between appropriately substituted benzaldehydes and amidines, followed by cyclization to form the quinoline ring system. Advances in synthetic chemistry have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for both research and commercial purposes.
The chemical stability of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid under various conditions has also been thoroughly investigated. Studies have demonstrated that it remains stable under acidic and basic conditions but may degrade under extreme temperatures or prolonged exposure to light. These insights are crucial for optimizing storage conditions and ensuring its efficacy in biological assays. Furthermore, purification techniques such as column chromatography and recrystallization have been employed to obtain high-purity samples suitable for downstream applications.
The growing interest in 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid has led to several collaborative research projects between academic institutions and pharmaceutical companies. These partnerships aim to explore its full therapeutic potential through preclinical and clinical trials. By integrating experimental data with computational modeling, researchers can accelerate the development pipeline and bring novel treatments to market more quickly.
In conclusion,6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid (CAS No. 667437-23-2) represents a fascinating example of how structural modifications can enhance biological activity. Its unique properties make it a valuable tool in drug discovery efforts targeting cancers, infectious diseases, and other challenging therapeutic areas. As research continues to uncover new applications for this compound,6-Methyl-2-(methylphenyl)quinolinone carboxylic acid, it is poised to play an increasingly important role in advancing medical science.
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